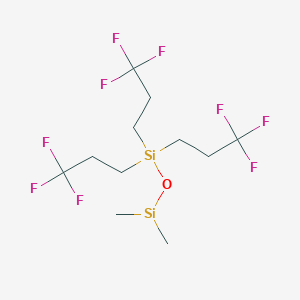
3,3-Dimethyl-1,1,1-tris(gamma-trifluoropropyl)disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds and trifluoropropyl groups. This compound is notable for its unique chemical properties, which include high thermal stability, low surface energy, and resistance to oxidation and chemical attack. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 3,3,3-trifluoropropyl-substituted silanes with dimethylchlorosilane. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3,3-Trifluoropropylsilane+DimethylchlorosilanePt catalyst3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes.
Substitution: Replacement of trifluoropropyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, under mild temperature and pressure conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols and siloxanes.
Substitution: Generation of substituted organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane involves the interaction of its silicon-oxygen-silicon bonds and trifluoropropyl groups with various molecular targets. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance, while the silicon-oxygen-silicon bonds provide thermal stability and flexibility. These properties enable the compound to form stable interactions with organic and inorganic substrates, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with methyl groups instead of trifluoropropyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
1,3,5-Tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane: A cyclic siloxane with similar trifluoropropyl groups.
Uniqueness
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is unique due to its combination of trifluoropropyl groups and silicon-oxygen-silicon bonds, which impart exceptional thermal stability, chemical resistance, and hydrophobicity. These properties distinguish it from other disiloxane compounds and make it particularly valuable in high-performance applications.
Propriétés
Formule moléculaire |
C11H18F9OSi2 |
|---|---|
Poids moléculaire |
393.42 g/mol |
InChI |
InChI=1S/C11H18F9OSi2/c1-22(2)21-23(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h3-8H2,1-2H3 |
Clé InChI |
NXVIZPMMPCDASS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)O[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


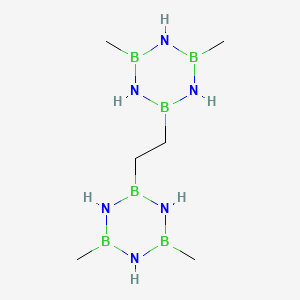

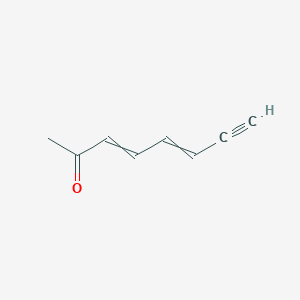
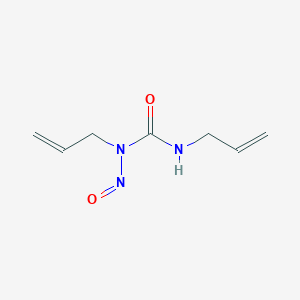
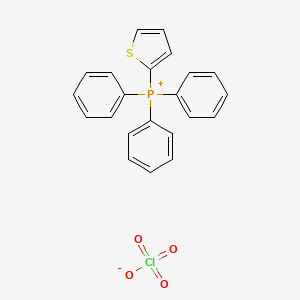
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
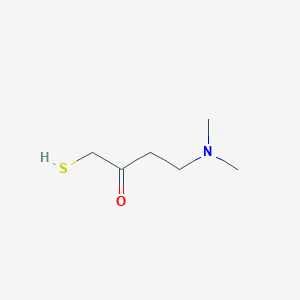
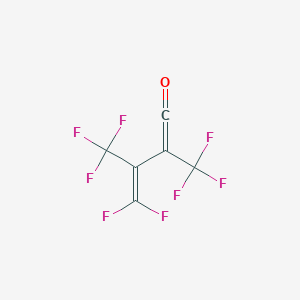
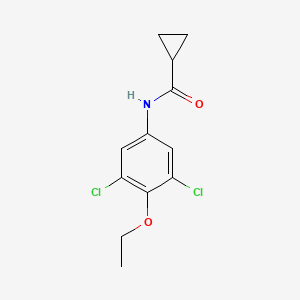
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

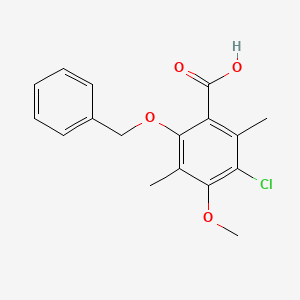
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
